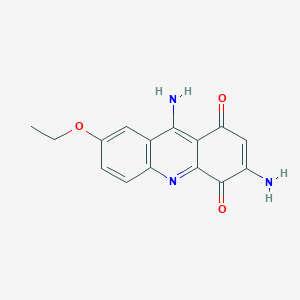

3,9-Diamino-7-ethoxyacridine-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

850345-88-9 |

|---|---|

Molecular Formula |

C15H13N3O3 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

3,9-diamino-7-ethoxyacridine-1,4-dione |

InChI |

InChI=1S/C15H13N3O3/c1-2-21-7-3-4-10-8(5-7)13(17)12-11(19)6-9(16)15(20)14(12)18-10/h3-6H,2,16H2,1H3,(H2,17,18) |

InChI Key |

AQTIDKPWTFWSJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C3C(=C2N)C(=O)C=C(C3=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3,9-Diamino-7-ethoxyacridine-1,4-dione

The construction of the specifically substituted this compound molecule is a synthetic challenge that can be approached through several strategic routes. These include the initial formation of the fundamental acridine-1,4-dione core followed by functionalization, or the convergence of highly functionalized precursors in the final steps.

The synthesis of the acridine (B1665455) core is a foundational step in obtaining the target compound. Several classical and modern synthetic methods for acridine ring formation can be proposed, which would then require further oxidation to achieve the 1,4-dione structure.

Friedländer Annulation: A potential pathway could involve a variation of the Friedländer synthesis, which typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov For the acridine-1,4-dione core, this could be envisioned as the reaction between a suitably substituted 2-aminobenzaldehyde (B1207257) and a cyclohexane-1,2,4-trione equivalent, followed by aromatization.

Ullmann Condensation: The Ullmann synthesis involves the condensation of a primary amine with an aromatic carboxylic acid, followed by cyclization to form an acridone (B373769), which can then be reduced. nih.gov A modified approach could start with anthranilic acid and a substituted hydroquinone (B1673460) derivative, with subsequent cyclization and oxidation steps to yield the acridine-1,4-dione skeleton.

Aryne Annulation: Modern methods for acridine synthesis include the [4+2] annulation of arynes with 2-aminoaryl ketones. nih.gov This approach offers a mild and efficient route to the acridine core, starting from commercially available materials. nih.gov A proposed pathway could involve the reaction of an in situ generated benzyne (B1209423) with a 2-amino-1,4-benzoquinone derivative to directly construct the tricyclic system. The reaction is thought to proceed via nucleophilic attack of the amino group on the benzyne, followed by intramolecular cyclization and dehydration. nih.gov

The table below outlines a comparison of these proposed foundational pathways.

| Synthetic Pathway | Key Precursors | General Conditions | Advantages | Potential Challenges |

| Friedländer Annulation | o-Aminobenzaldehyde derivative, Cyclohexane-1,2,4-trione equivalent | Acid or base catalysis, heating | High regioselectivity | Availability of substituted trione (B1666649) precursor |

| Ullmann Condensation | Anthranilic acid derivative, Substituted hydroquinone | Mineral acid, high temperature | Utilizes simple starting materials | Harsh reaction conditions, multiple steps (cyclization, reduction, oxidation) |

| Aryne Annulation | o-(Trimethylsilyl)aryl triflate (aryne precursor), 2-Amino-1,4-benzoquinone derivative | Cesium fluoride, anhydrous solvent, 65 °C | Mild conditions, good functional group tolerance nih.gov | Preparation of specific aryne and aminobenzoquinone precursors |

Once the acridine-1,4-dione core is established, the next critical phase is the regioselective installation of the two amino groups at positions 3 and 9, and the ethoxy group at position 7. This can be achieved through electrophilic or nucleophilic substitution reactions on a suitably pre-functionalized core.

A plausible strategy involves starting with a di-halogenated or di-nitro acridine-1,4-dione precursor. The differential reactivity of the positions on the acridine ring would govern the regioselectivity.

Nitration Followed by Reduction: The acridine core could undergo electrophilic nitration. The directing effects of the existing carbonyl groups and the heterocyclic nitrogen would influence the position of nitration. Subsequent reduction of the nitro groups, for instance using tin(II) chloride (SnCl₂) or catalytic hydrogenation, would yield the desired amino groups. nih.gov

Nucleophilic Aromatic Substitution (SNAr): A precursor such as 3,9-dichloro-7-ethoxyacridine-1,4-dione could be subjected to nucleophilic aromatic amination. The use of ammonia, or a protected amine equivalent like saccharin, can introduce the amino functionality. nih.gov The ethoxy group could be introduced via a similar SNAr reaction on a 7-chloro precursor using sodium ethoxide. The regioselectivity of these sequential substitutions would be critical and depend on the relative activation of each position by the ring system. novartis.com

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic systems like acridines, as they minimize waste and reduce reaction times. researchgate.netglobalresearchonline.net The Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, has been adapted for the synthesis of acridine-1,8-diones. researchgate.netbeilstein-journals.org

A hypothetical one-pot approach for this compound could involve the condensation of three or four key components:

A 1,3-dicarbonyl compound.

An aromatic aldehyde carrying the 7-ethoxy substituent.

A nitrogen source, such as ammonium (B1175870) acetate (B1210297) or an enamine, to provide the N10 and C9-amino group.

A C3-amino group precursor.

This approach often utilizes catalysts to facilitate the reaction. researchgate.net A variety of catalysts have been employed for similar acridine syntheses, including Brønsted acids, Lewis acids, and heterogeneous nanocatalysts. researchgate.netbeilstein-journals.org Such a reaction would proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclodehydration to assemble the final product in a single operation. researchgate.net

Synthesis of Analogues and Derivatives of the this compound Scaffold

The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at the amino groups or the ethoxy moiety to modulate the compound's properties.

The amino groups at the C3 and C9 positions are prime targets for derivatization due to their nucleophilic nature.

N-Acylation and N-Alkylation: The amino groups can be readily acylated using acyl chlorides or anhydrides, or alkylated using alkyl halides. These reactions would yield a library of amide and secondary/tertiary amine derivatives. Derivatization of amino acids with acridine moieties has been reported, suggesting the feasibility of attaching peptide fragments. nih.gov

Positional Isomers: The synthesis of positional isomers, where the amino groups are located at different positions on the acridine ring, can be achieved by selecting appropriately substituted starting materials during the core synthesis. For instance, improved synthetic routes for 4,9-diaminoacridines have been developed, which could be adapted to the acridine-1,4-dione system. nih.gov A study on 9-amino-acridines identified that specific structural features are critical for their biological activity, highlighting the importance of positional isomerism. nih.gov

The table below summarizes potential derivatizations of the amino groups.

| Modification Type | Reagents | Resulting Functional Group | Purpose |

| N-Acylation | Acetyl chloride, Benzoyl chloride | Amide | Modulate electronic properties, introduce new functionalities |

| N-Alkylation | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amine | Increase lipophilicity, alter steric profile |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Substituted Amine | Introduce diverse side chains nih.gov |

| Schiff Base Formation | Aromatic aldehydes | Imine | Create conjugated systems, provide handles for further reaction |

The ethoxy group at the C7 position offers another site for structural modification to generate a range of analogues.

Ether Cleavage (O-Dealkylation): The ethoxy group can be cleaved to reveal a hydroxyl group using reagents like boron tribromide (BBr₃) or strong acids. The resulting 7-hydroxyacridine-1,4-dione is a valuable intermediate.

O-Alkylation/O-Arylation: The 7-hydroxy intermediate can be subsequently re-alkylated with a variety of alkyl halides (e.g., methyl iodide, propyl bromide) or activated aryl systems under basic conditions (Williamson ether synthesis) to produce a series of ether analogues with varying chain lengths, branching, or aromatic substituents. The synthesis of 9-methoxyacridine (B162088) derivatives has been achieved by treating the corresponding 9-chloroacridine (B74977) with sodium methoxide, a strategy that could be applied to the C7 position. mdpi.com

Replacement with Other Functional Groups: Through multi-step sequences, the ethoxy group could potentially be replaced by other functionalities. For example, conversion of the 7-hydroxy intermediate to a triflate would render it susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of alkyl, aryl, or cyano groups.

Systematic Variations within the 1,4-Dione System

The 1,4-dione moiety, a quinone system integrated into the acridine framework, is a key feature for chemical modification. Variations within this system can be explored to modulate the compound's electronic and steric properties.

A primary approach to introducing variability is through the controlled oxidation of a corresponding hydroquinone precursor. The oxidation of hydroquinones to quinones is a well-established transformation that can be achieved using various oxidizing agents. reddit.comjackwestin.comyoutube.com The choice of oxidant can influence the reaction's efficiency and selectivity.

Table 1: Potential Oxidizing Agents for Quinone Formation

| Oxidizing Agent | Reaction Conditions |

|---|---|

| Potassium dichromate (K₂Cr₂O₇) in H₂SO₄ | Dropwise addition at controlled temperature (e.g., < 20°C) youtube.com |

| Molecular oxygen (air) | Alkaline conditions, can be auto-inductive ut.ac.irnih.gov |

Further systematic variations could involve nucleophilic addition reactions to the quinone ring. The electron-deficient nature of the 1,4-dione system makes it susceptible to attack by nucleophiles. Such reactions would lead to the introduction of a wide range of substituents, thereby systematically altering the properties of the acridine-1,4-dione core. The regioselectivity of these additions would be influenced by the electronic effects of the existing amino and ethoxy substituents on the acridine ring.

Design and Synthesis of Hybrid Molecules Incorporating Complementary Pharmacophores

The design of hybrid molecules that covalently link the this compound scaffold with other pharmacologically active moieties, such as pyrrole (B145914) and thiazolidine, represents a promising strategy for developing new chemical entities with potentially synergistic or novel biological activities. mdpi.commdpi.com

The synthesis of N-aryl pyrroles can be achieved through several established methods, which could be adapted for the creation of acridine-pyrrole hybrids. A plausible approach would involve the reaction of one of the amino groups of the acridine core with a suitable dicarbonyl compound in a Paal-Knorr pyrrole synthesis. mdpi.com Alternatively, modern cross-coupling methodologies offer a versatile route. Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, could be employed to couple the acridine core with a pre-functionalized pyrrole ring. rsc.orgresearchgate.net

Table 2: Synthetic Strategies for N-Aryl Pyrrole Formation

| Method | Description | Key Features |

|---|---|---|

| Paal-Knorr Synthesis | Condensation of a primary amine with a 1,4-dicarbonyl compound. mdpi.com | Acid-catalyzed, suitable for a range of amines. |

| Palladium-Catalyzed N-Arylation | Cross-coupling of an amine with an aryl halide or triflate. rsc.orgresearchgate.net | High functional group tolerance, mild reaction conditions. |

The integration of a thiazolidine-2,4-dione moiety with an acridine scaffold has been reported as a strategy in the development of new chemical entities. mdpi.comnih.gov A common synthetic approach involves a multi-step process. For instance, an acridine aldehyde can undergo a Knoevenagel condensation with a thiazolidine-2,4-dione derivative. This can be followed by further modifications to link the two moieties. researchgate.net Another strategy involves the synthesis of new compounds that integrate the thiazolidine-2,4-dione, the acridine moiety, and a linker such as acetamide. mdpi.comnih.gov The variation in the point of attachment on the acridine core can significantly affect the properties of the resulting hybrid molecule. mdpi.com

Table 3: Examples of Acridine-Thiazolidine Hybrid Synthesis

| Synthetic Approach | Reactants | Key Intermediates/Products |

|---|---|---|

| Knoevenagel Condensation | Acridine-9-carbaldehyde, Thiazolidine-2,4-dione | 5-(Acridin-9-ylmethylene)thiazolidine-2,4-dione derivatives researchgate.net |

Molecular Structure and Conformational Analysis

Theoretical and Experimental Studies on the Molecular Geometry of the Acridine-1,4-dione Core

Influence of the Diamino and Ethoxy Substituents on Overall Molecular Conformation

The molecular conformation of 3,9-Diamino-7-ethoxyacridine-1,4-dione is significantly influenced by its substituents. Both amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are strong electron-donating groups through resonance.

Electronic Effects:

Steric and Conformational Effects:

The amino groups are relatively small and are not expected to cause significant steric hindrance that would force the core to deviate from planarity. However, the orientation of the amino groups themselves is of interest. Studies on 9-aminoacridine (B1665356) have shown that the amine group lies nearly in the plane of the acridine (B1665455) ring. rsc.orgrsc.org A similar conformation can be expected for the amino groups in this molecule, although slight pyramidalization at the nitrogen atoms is possible.

The ethoxy group at position 7 introduces a flexible ethyl chain. While the oxygen atom will be in the plane of the aromatic ring to maximize resonance, the ethyl group (-CH₂CH₃) will have rotational freedom around the C-O bond. The preferred conformation would likely be one that minimizes steric clashes with adjacent parts of the molecule.

The table below summarizes the expected influence of the substituents on the molecular properties.

| Substituent | Position | Type | Expected Effects |

| Amino (-NH₂) | 3 | Electron-Donating (Resonance) | Increases electron density in the ring system; acts as a hydrogen bond donor. |

| Amino (-NH₂) | 9 | Electron-Donating (Resonance) | Increases electron density in the ring system; acts as a hydrogen bond donor. |

| Ethoxy (-OC₂H₅) | 7 | Electron-Donating (Resonance) | Increases electron density in the ring system; the ethyl group has conformational flexibility. |

| Carbonyl (=O) | 1, 4 | Electron-Withdrawing | Decreases electron density in the quinone ring; acts as a hydrogen bond acceptor. |

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonds can play a crucial role in determining the preferred conformation of a molecule by locking flexible bonds and stabilizing the structure. khanacademy.org In this compound, the arrangement of substituents allows for the formation of a potent intramolecular hydrogen bond.

The primary potential intramolecular hydrogen bond would be between the amino group at position 3 (the hydrogen bond donor) and the carbonyl oxygen at position 4 (the hydrogen bond acceptor). This would form a stable six-membered ring-like structure (N₃-H···O=C₄). The formation of such a hydrogen bond is a common motif in molecules with similar functionalities, such as certain 4-aminoquinolines and amino acids, and it significantly stabilizes the conformation. nih.govnih.gov

The characteristics of this N-H···O=C hydrogen bond would be:

Strength: It is expected to be a relatively strong hydrogen bond, leading to a downfield shift of the involved N-H proton in ¹H NMR spectra and a redshift of the C=O stretching frequency in IR spectroscopy. nih.gov

Conformational Restriction: This interaction would likely lock the orientation of the 3-amino group, holding it coplanar with the acridine ring to maximize the strength of the hydrogen bond.

The table below outlines the potential hydrogen bond donors and acceptors within the molecule.

| Group | Position | Function | Potential Intramolecular Interactions |

| Amino (-NH₂) | 3 | Donor | N₃-H···O=C₄ |

| Amino (-NH₂) | 9 | Donor | Potential for intermolecular hydrogen bonding |

| Carbonyl (=O) | 1 | Acceptor | Potential for intermolecular hydrogen bonding |

| Carbonyl (=O) | 4 | Acceptor | N₃-H···O=C₄ |

| Acridine Nitrogen | 10 | Acceptor | Potential for intermolecular hydrogen bonding |

| Ethoxy Oxygen | 7 | Acceptor | Potential for intermolecular hydrogen bonding |

Computational Chemistry and in Silico Approaches to Molecular Design

Quantum Mechanical Studies: Electronic Structure Calculations and Reactivity Predictions

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule. For 3,9-Diamino-7-ethoxyacridine-1,4-dione, Density Functional Theory (DFT) would be a likely method of choice. These calculations could elucidate the molecule's three-dimensional geometry, electron density distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO).

From these fundamental properties, several reactivity descriptors can be calculated. The HOMO-LUMO energy gap, for instance, provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Maps of the electrostatic potential could predict sites susceptible to nucleophilic or electrophilic attack, offering insights into potential metabolic pathways or intermolecular interactions.

Table 1: Potential Quantum Mechanical Descriptors for this compound

| Descriptor | Predicted Information |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Electrostatic Potential | Predicts regions of positive and negative charge, indicating sites for intermolecular interactions. |

| Mulliken Atomic Charges | Provides a measure of the partial charge on each atom in the molecule. |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to predict its binding mode and affinity to a specific biological target, such as an enzyme or a DNA sequence.

This process involves preparing the 3D structure of the ligand (this compound) and the receptor. The docking software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a defined scoring function. The results would be a series of predicted binding poses ranked by their scores, which estimate the binding free energy. This information is crucial for understanding the potential mechanism of action and for guiding further lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for acridine-1,4-dione derivatives, a dataset of compounds with known activities against a specific target would be required.

Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (from QM calculations), and topological indices, would be calculated for each compound in the series, including this compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to identify which structural features are most important for activity.

Molecular Dynamics Simulations: Characterization of Ligand-Target Dynamics and Conformational Ensembles

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. If a plausible binding mode of this compound to a target was identified through molecular docking, an MD simulation could be initiated from this docked pose.

The simulation would solve Newton's equations of motion for the atoms in the system, allowing the observation of conformational changes in both the ligand and the protein. This can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex, and the flexibility of different regions of the protein upon ligand binding. The results can provide a more realistic and dynamic understanding of the binding event than the static picture offered by docking.

De Novo Ligand Design Strategies for Novel Acridine-1,4-dione Derivatives

De novo ligand design is a computational strategy for generating novel molecular structures with a high predicted affinity for a target binding site. These methods can be broadly categorized into two types: atom-based and fragment-based.

Starting with the known binding pocket of a target, an atom-based de novo design algorithm would incrementally build a new molecule atom by atom, optimizing its geometry and interactions with the receptor at each step. A fragment-based approach, on the other hand, would use a library of pre-defined molecular fragments and assemble them in various combinations within the binding site to create novel chemical entities. If this compound were used as a starting point or a fragment, these strategies could be employed to design new acridine-1,4-dione derivatives with potentially improved binding affinity or other desirable properties.

Mechanisms of Action in Vitro Investigations

Interaction with Nucleic Acids (DNA/RNA)

The ability of acridine (B1665455) derivatives to intercalate between the base pairs of DNA is a well-established mechanism for this class of compounds. This interaction is driven by the planar nature of the acridine ring system, which allows it to stack between the DNA bases. However, specific studies characterizing the binding affinity of 3,9-Diamino-7-ethoxyacridine-1,4-dione, such as the determination of its binding constant (Kb) with DNA or RNA, are not available in the reviewed literature. Spectroscopic and calorimetric studies, which are typically used to determine such constants, have not been reported for this compound.

Acridine compounds that intercalate into the DNA helix can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. Cell-free systems provide a direct method to assess such effects without the complexities of cellular uptake and metabolism. Despite the existence of these methodologies, research detailing the specific effects of this compound on DNA replication and transcription in cell-free assays has not been identified.

Enzyme Inhibition Profiling and Specificity Studies

Topoisomerases are critical enzymes that resolve DNA topological problems during various cellular processes. Many acridine derivatives are known to inhibit topoisomerase I and/or II by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks. While studies on other 3,9-disubstituted acridines have demonstrated potent topoisomerase inhibition, specific data quantifying the inhibitory activity (e.g., IC50 values) of this compound against topoisomerase I and II are absent from the current scientific literature.

Carboxylesterases are involved in the metabolism of various xenobiotics. Some acridine-based molecules have been evaluated for their potential to inhibit these enzymes. However, no studies were found that specifically profiled the inhibitory effect of this compound against human carboxylesterase isoforms such as hCE1 or hiCE.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. The acridine scaffold is present in known cholinesterase inhibitors like tacrine. An evaluation of the inhibitory potential of this compound against AChE and BChE has not been reported in the available literature, and therefore, its IC50 values and specificity profile remain unknown.

Cellular Pathway Modulation (In Vitro Cellular Models)

Assessment of Influence on Cellular Metabolic Activity

No research data was found detailing the influence of this compound on the cellular metabolic activity of in vitro cellular models.

Investigation of Apoptosis Induction Pathways

There are no available studies investigating the pathways of apoptosis induction by this compound.

Interference with DNA Repair Mechanisms

Information regarding the interference of this compound with DNA repair mechanisms is not present in the surveyed literature.

Biological Activity Profiles in Vitro

Antiproliferative Activity in Various Cancer Cell Lines

There is no available scientific literature detailing the evaluation of 3,9-Diamino-7-ethoxyacridine-1,4-dione for its antiproliferative effects against cancer cell lines.

No studies have been published that assess the activity of this compound in common human cancer cell lines such as HCT-116 (colon cancer), Jurkat (T-cell leukemia), MCF-7 (breast cancer), SKVO3 (ovarian cancer), or A549 (lung cancer).

As no antiproliferative studies have been reported, the half maximal inhibitory concentration (IC50) values for this compound against any cancer cell line have not been determined.

Information regarding the cytotoxic selectivity of this compound, comparing its effects on cancerous cells versus non-malignant cell lines, is not available.

Antimicrobial Activity Spectrum

There is a lack of published research on the antimicrobial properties of this compound.

No data has been found concerning the efficacy of this compound against either Gram-positive or Gram-negative bacteria.

There are no available studies that have investigated the potential antifungal activity of this compound against any fungal strains.

Anti-Inflammatory Effects in Cell-Based Assays

No publicly available research data was found for this compound.

Potential Biological Activities in Other Therapeutic Areas (In Vitro)

Relevance to Neurodegenerative Diseases (e.g., Alzheimer's Disease)

No publicly available research data was found for this compound.

Structure Activity Relationship Sar Studies

Correlative Analysis of Structural Features and In Vitro Biological Potency and Selectivity

Studies on 3,9-disubstituted acridines have demonstrated that the nature of the substituent at these positions significantly impacts their antiproliferative activity and their ability to inhibit topoisomerase I. figshare.comnih.gov For instance, in a series of 3,9-disubstituted acridines, derivatives with an aniline (B41778) or N,N-dimethylaniline at the 9-position exhibited potent cytostatic activity, with GI50 values in the nanomolar range against certain cancer cell lines. figshare.com This highlights the importance of an amino-containing substituent at the 9-position for high potency.

The amino group at the 3-position, in conjunction with the one at the 9-position, is likely to further modulate the electronic distribution across the acridine (B1665455) ring system, which can influence its DNA intercalation affinity and interaction with protein targets. The basicity of these amino groups can also play a role in the cellular uptake and localization of the compound.

| Compound Analogue | Substitution Pattern | Biological Activity Highlight | Reference |

|---|---|---|---|

| Aniline Acridine Derivative | 3-substituted, 9-anilino | Potent cytostatic activity (MCF7 GI50 = 18.6 nM) | figshare.com |

| N,N-dimethylaniline Acridine Derivative | 3-substituted, 9-(N,N-dimethylanilino) | Strong biological activity (SR GI50 = 38.0 nM) | figshare.com |

| General 9-Aminoacridine (B1665356) | 9-amino | Substitution on the 9-amino group can decrease toxicity. | zuj.edu.jo |

The 7-ethoxy group is anticipated to influence the biological profile of the parent acridine-1,4-dione through both steric and electronic effects. Alkoxy groups, such as the ethoxy group, are generally electron-donating through resonance and can influence the electron density of the aromatic system. This can, in turn, affect the molecule's interaction with its biological targets.

In a study of 2-ethoxy-6,9-disubstituted acridines, the ethoxy group was a key feature of compounds designed as dipeptidyl peptidase-IV (DPP-IV) inhibitors. zuj.edu.jo While the biological target in that study is different, it underscores that an ethoxy substituent is compatible with biological activity and can be incorporated into pharmacophore models. The lipophilicity imparted by the ethoxy group can also affect the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

The 1,4-dione functionality introduces a unique chemical reactivity to the acridine scaffold. Quinone systems are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells, a mechanism that can contribute to cytotoxicity. nih.gov Furthermore, the electrophilic nature of the α,β-unsaturated carbonyl system within the 1,4-dione moiety makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This potential for covalent bond formation can lead to irreversible inhibition of target enzymes or disruption of cellular processes.

Identification of Key Pharmacophoric Elements for Desired Biological Effects

Based on the analysis of its structural components, the key pharmacophoric elements of 3,9-Diamino-7-ethoxyacridine-1,4-dione for potent biological activity can be summarized as follows:

A planar tricyclic acridine core: This serves as the fundamental scaffold for intercalation into DNA. nih.gov

Amino groups at positions 3 and 9: These act as hydrogen bond donors and acceptors, crucial for interaction with biological targets, and modulate the electronic properties and basicity of the molecule. The 9-amino group, in particular, appears to be a key determinant of cytotoxic potency. figshare.com

An ethoxy group at position 7: This group likely fine-tunes the electronic properties and lipophilicity of the molecule, potentially influencing its pharmacokinetic profile and target engagement.

A 1,4-dione system: This introduces redox activity and electrophilic centers, providing additional mechanisms for cytotoxicity, such as ROS generation and covalent modification of biological targets.

Rational Design Principles for Optimized Acridine-1,4-dione Derivatives

The SAR insights gleaned from the analysis of this compound and related compounds provide a foundation for the rational design of optimized derivatives with enhanced potency and selectivity. Key design principles include:

Systematic modification of the 3- and 9-amino groups: The introduction of various alkyl and aryl substituents on the amino groups can be explored to optimize interactions with the target and to modulate the compound's physicochemical properties. The finding that substitution on the 9-amino group can reduce toxicity offers a pathway for improving the therapeutic index. zuj.edu.jo

Varying the alkoxy substituent at position 7: Replacing the ethoxy group with other alkoxy groups of varying chain lengths and branching can be used to fine-tune the lipophilicity and steric profile of the molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Exploring modifications of the 1,4-dione ring: The synthesis of analogs with altered dione (B5365651) systems, for example, by introducing substituents on the dione ring or by converting it to a hydroquinone (B1673460), could modulate the redox potential and electrophilicity of the molecule, potentially leading to a more favorable activity and toxicity profile.

Hybridization with other pharmacophores: The acridine-1,4-dione scaffold can be conjugated with other biologically active moieties, such as DNA-alkylating agents or enzyme inhibitors, to create hybrid molecules with dual mechanisms of action and potentially synergistic effects. nih.gov

Advanced Research Applications and Future Directions

Development as Chemosensors and Fluorescent Probes

Acridine-based compounds are widely recognized for their fluorescent properties, making them excellent candidates for the development of chemosensors and fluorescent probes. researchgate.netrsc.org These molecules can be designed to exhibit changes in their fluorescence emission in response to specific analytes, such as metal ions or changes in the cellular microenvironment. rsc.orgresearchgate.net

The ion recognition and sensing capabilities of acridine (B1665455) derivatives are typically governed by the interaction between the analyte and specific functional groups on the acridine scaffold. The amino and ethoxy groups on the 3,9-Diamino-7-ethoxyacridine-1,4-dione molecule can act as binding sites for various ions. The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of a stable complex with the target ion, leading to a detectable change in the fluorescence signal. researchgate.netnih.govresearchgate.net For instance, the binding of a metal ion to the nitrogen atoms of the amino groups or the oxygen atom of the ethoxy group can alter the electronic properties of the molecule, resulting in either fluorescence quenching or enhancement. nih.gov The planar structure of the acridine ring system also facilitates intercalation into biomolecules like DNA, a property that can be harnessed for sensing applications. researchgate.net

Table 1: Potential Ion Sensing Mechanisms of Acridine-Based Probes

| Mechanism | Description | Potential Analyte |

| Photoinduced Electron Transfer (PET) | Electron transfer between the fluorophore and a receptor unit upon ion binding, leading to fluorescence "turn-on" or "turn-off". | Metal cations (e.g., Fe³⁺, Ni²⁺) |

| Intramolecular Charge Transfer (ICT) | Modulation of the charge transfer character of the excited state upon ion interaction, causing a shift in the emission wavelength. | Protons (pH sensing), various metal ions |

| Complex Formation | Formation of a stable coordination complex with the ion, altering the rigidity and electronic structure of the probe. | Transition metal ions |

| Displacement Assay | Displacement of a quencher or another fluorescent molecule from a complex with the probe upon binding of the target analyte. | Anions and cations |

This table presents generalized mechanisms observed in acridine derivatives that could be applicable to this compound.

The development of smart analytical platforms and portable detection systems is a growing area of research. Fluorescent probes like those derived from acridine offer advantages such as high sensitivity and the potential for real-time monitoring. mdpi.com Acridine-based sensors can be integrated into various platforms, including fiber optic sensors and paper-based analytical devices, for on-site detection of environmental pollutants or biological markers. mdpi.com The ability to functionalize the acridine core allows for its immobilization onto solid supports, a key step in creating reusable and robust sensing devices.

Application in Material Science (e.g., liquid crystal alignment layers, photosensitizers, photoinitiators)

The unique photophysical properties of acridine derivatives also lend themselves to applications in material science. researchgate.net Their planar aromatic structure and ability to absorb and emit light are key features in this context.

Acridine derivatives have been explored for use in liquid crystal alignment layers . The orientation of liquid crystal molecules can be controlled by the anisotropic properties of a surface coated with an alignment layer. Photoalignment, a non-contact method, can be achieved using materials that undergo a photochemical reaction upon exposure to polarized light. Azo dyes and other photosensitive molecules are often used for this purpose. researchgate.netmdpi.comyoutube.com The rigid, planar structure of acridine derivatives could potentially be exploited to induce a preferred orientation in liquid crystal molecules. jbnu.ac.krstanford.edu

As photosensitizers , acridine compounds can absorb light energy and transfer it to surrounding molecules, such as molecular oxygen, to generate reactive oxygen species (ROS). nih.govnih.govnih.gov This property is the basis of photodynamic therapy (PDT), where a photosensitizer is used to selectively destroy cancer cells upon light activation. nih.govnih.gov The dione (B5365651) moiety in this compound may influence its photosensitizing capabilities.

Furthermore, certain dyes can act as photoinitiators , which are molecules that generate reactive species (radicals or cations) upon light absorption to initiate a polymerization reaction. researchgate.net While many traditional photoinitiators absorb in the UV region, there is a growing interest in developing photoinitiators that are active under visible light. researchgate.netmdpi.com The extended conjugation and absorption in the visible region of some acridine derivatives make them potential candidates for such applications. researchgate.net

Formulation Strategies for Enhanced In Vitro Efficacy (e.g., salt forms, carrier systems)

To improve the in vitro efficacy of acridine-based compounds, various formulation strategies can be employed. The formation of salt forms is a common approach to enhance the solubility and bioavailability of poorly soluble drugs. For instance, the lactate (B86563) salt of the related compound 6,9-diamino-2-ethoxyacridine (ethacridine lactate) is known. rsc.org Similarly, creating a salt of this compound could improve its aqueous solubility for biological testing.

The use of carrier systems is another strategy to improve drug delivery. This can involve encapsulating the compound in nanoparticles, liposomes, or micelles. For example, PEGylated polyacridine peptides have been investigated as non-viral gene delivery systems. rsc.org Such carrier systems can protect the drug from degradation, improve its circulation time, and facilitate targeted delivery to specific cells or tissues.

Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Intervention

Acridine derivatives have a long history as anticancer agents, with their primary mode of action being DNA intercalation and inhibition of topoisomerase enzymes. rsc.orgnih.govmdpi.com However, ongoing research is focused on identifying novel biological targets and elucidating alternative mechanistic pathways.

Recent studies on acridine derivatives have explored their potential to inhibit other key enzymes involved in cancer progression, such as protein kinases. jppres.com The substitution pattern on the acridine ring plays a crucial role in determining the biological activity and target selectivity. researchgate.net For this compound, the presence of the 1,4-dione structure in addition to the amino and ethoxy groups could lead to interactions with novel biological targets beyond DNA. For example, some quinone-containing compounds are known to generate reactive oxygen species and induce oxidative stress in cancer cells.

Table 2: Potential Biological Targets of Acridine Derivatives

| Target | Mechanism of Action | Therapeutic Area |

| DNA | Intercalation between base pairs, disrupting replication and transcription. | Cancer |

| Topoisomerase I/II | Stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks. | Cancer |

| Protein Kinases | Inhibition of signaling pathways involved in cell growth and proliferation. | Cancer |

| Telomerase | Inhibition of the enzyme responsible for maintaining telomere length, leading to cellular senescence. | Cancer |

| Acetylcholinesterase | Inhibition of the enzyme that breaks down acetylcholine, relevant for Alzheimer's disease. rsc.org | Neurodegenerative Diseases |

This table outlines common targets for the broader class of acridine compounds.

Integration of Emerging Methodologies in Acridine-1,4-dione Research

The field of acridine research is continually evolving with the integration of new methodologies. Modern synthetic chemistry is focused on developing more efficient and environmentally friendly methods for the synthesis of acridine derivatives, such as microwave-assisted synthesis and the use of green catalysts. rsc.orgrsc.orgchemistryviews.org

High-throughput screening (HTS) techniques are being employed to rapidly evaluate large libraries of acridine compounds for their biological activity against various targets. This allows for the identification of lead compounds with improved efficacy and selectivity. nih.govresearchgate.net

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the binding of acridine derivatives to their biological targets and to guide the design of new and more potent analogues. jppres.comnih.gov These in silico approaches can help to rationalize experimental findings and accelerate the drug discovery process.

Q & A

Q. What are the recommended synthesis pathways for 3,9-Diamino-7-ethoxyacridine-1,4-dione, and how can its purity be validated?

Synthesis typically involves multi-step reactions, such as condensation of acridine precursors with ethoxy and amino substituents. Post-synthesis purification via column chromatography (e.g., silica gel) is critical. Purity validation should employ high-resolution techniques like HPLC coupled with mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography, as demonstrated in structurally related diones , can confirm molecular geometry.

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound’s structural analogs (e.g., N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine) exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) . Researchers must use PPE (gloves, lab coats, goggles), work in fume hoods, and implement emergency protocols for spills. Storage should adhere to OSHA guidelines for reactive or toxic chemicals.

Q. Which spectroscopic methods are optimal for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C): To resolve amino, ethoxy, and acridine core protons. Compare experimental shifts with DFT-calculated spectra for validation, as done for pyran-dione derivatives .

- UV-Vis and fluorescence spectroscopy: To study electronic transitions relevant to photodynamic applications.

- FT-IR: For functional group identification (e.g., dione carbonyl stretches). Reference databases like NIST Chemistry WebBook provide benchmark spectral data.

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Antimicrobial activity can be assessed using disk diffusion or microdilution assays against Gram-positive/negative bacteria or fungi. For mechanistic insights, pair these with GC-MS analysis of volatile metabolites, as shown in Bacillus subtilis studies . Antioxidant potential may be evaluated via DPPH radical scavenging or FRAP assays.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield of this compound?

Systematic optimization via Design of Experiments (DoE) is recommended. Variables include temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. Monitor intermediates using TLC or in-situ FT-IR. For challenging steps (e.g., amino group introduction), consider microwave-assisted synthesis to reduce reaction time.

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies may arise from solvent effects, tautomerism, or crystallographic packing. Perform variable-temperature NMR to detect dynamic processes. Validate using DFT calculations (e.g., B3LYP/6-31G* basis set) to simulate NMR shifts under experimental conditions, as demonstrated for β-enamino-pyran-diones . Cross-check with X-ray structures if crystallizable.

Q. What mechanistic studies are needed to elucidate its antimicrobial mode of action?

Combine transcriptomics (RNA-seq) with membrane integrity assays (e.g., propidium iodide uptake) to identify target pathways. For acridine derivatives, intercalation into DNA/RNA is common; confirm via fluorescence quenching or gel electrophoresis. Compare with structurally related diones like pyrrolo[1,2-a]pyrazine-1,4-diones, which disrupt fungal membranes .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products. For photostability, expose to UV-Vis light and track changes via UV-spectroscopy. Store lyophilized samples at -20°C in amber vials to minimize hydrolysis or oxidation, as recommended for reference materials .

Q. What computational approaches are effective for predicting its interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can model binding to enzymes or DNA. For dynamic behavior, perform molecular dynamics (MD) simulations (e.g., GROMACS). Validate with experimental data, such as IC₅₀ values from enzyme inhibition assays. Hirshfeld surface analysis, as applied to pyran-diones , may clarify intermolecular interactions in crystallized forms.

Q. How can researchers address batch-to-batch variability in bioactivity studies?

Implement rigorous quality control:

- Standardize synthetic protocols (e.g., solvent purity, reaction time).

- Use LC-MS to verify batch consistency.

- Include positive controls (e.g., known antimicrobials) in bioassays.

Statistical tools (e.g., ANOVA) can identify significant variability sources .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.